
(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine
概要
説明
(3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine is a synthetic compound that belongs to the class of benzoxazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, (this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine inhibits the aggregation of amyloid-beta peptides, which are known to form toxic plaques in the brain.
Biochemical and Physiological Effects:
(this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been found to have a low toxicity profile, making it a promising candidate for drug development. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
The advantages of using ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine in lab experiments include its high yield synthesis method, low toxicity profile, and potential applications in various fields. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of ((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine. In medicinal chemistry, further studies are needed to determine its efficacy and safety in animal models and clinical trials. In materials science, its potential as a monomer for the synthesis of high-performance thermosetting polymers needs to be explored further. Additionally, its mechanism of action needs to be elucidated to fully understand its potential applications.
科学的研究の応用
((3S)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta plaques in the brain. In the field of materials science, (this compound)-3-Methyl-7,8-difluoro-2,3-dihydro-4H-1,4-benzoxazine has been used as a monomer for the synthesis of high-performance thermosetting polymers.
特性
IUPAC Name |
(3S)-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHSAZFNVBBGNX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(N1)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

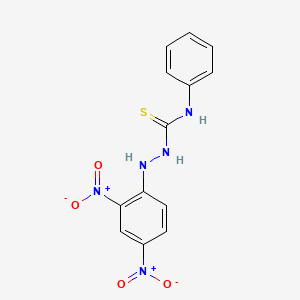

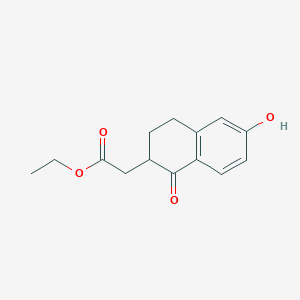
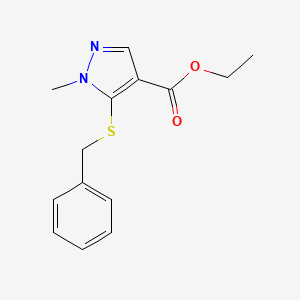


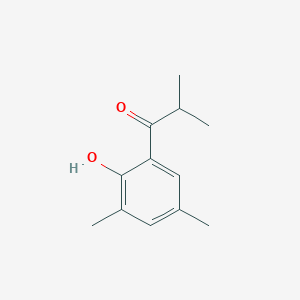
![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)
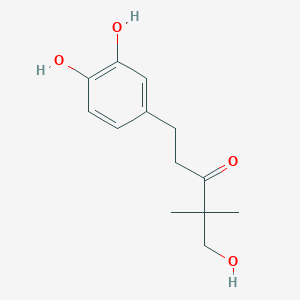
![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)

![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)
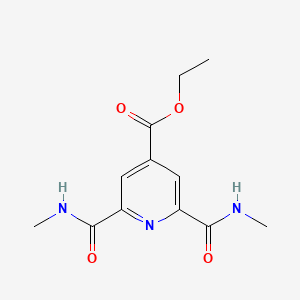
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)